6alpha-Methylprednisolone-D6 (major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6alpha-Methylprednisolone-D6 (major) is a labeled analog of 6alpha-Methylprednisolone. It is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. The compound is often utilized in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis in various biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-Methylprednisolone-D6 involves several key steps, including etherification, methynation, hydrogenation, fermentation dehydrogenation, bromination, and debromination . The process begins with an initial raw material, which undergoes these reactions to yield the final product. The reaction conditions are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of 6alpha-Methylprednisolone-D6 follows similar synthetic routes but is scaled up to meet commercial demands. The process is designed to be environmentally friendly and sustainable, with a focus on minimizing waste and maximizing efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
6alpha-Methylprednisolone-D6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate, chromium trioxide, lithium aluminum hydride, sodium borohydride, and various halogens and nucleophiles. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
6alpha-Methylprednisolone-D6 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques.
Biology: Employed in studies of metabolic pathways and enzyme kinetics.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand drug metabolism and action.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Wirkmechanismus
6alpha-Methylprednisolone-D6 exerts its effects by binding to specific intracellular receptors and modulating gene expression. This leads to a wide array of physiological effects, including the suppression of inflammation and immune responses. The compound primarily targets glucocorticoid receptors, resulting in the inhibition of proinflammatory cytokine production and the induction of apoptosis in sensitive tumor cell populations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 6alpha-Methylprednisolone-D6 include:
Methylprednisolone: A synthetic glucocorticoid with similar anti-inflammatory and immunosuppressive properties.
Prednisolone: Another synthetic glucocorticoid used for its anti-inflammatory effects.
Dexamethasone: A potent synthetic glucocorticoid with a longer duration of action compared to methylprednisolone
Uniqueness
6alpha-Methylprednisolone-D6 is unique due to its stable isotopic labeling, which allows for precise tracking and analysis in various biological systems. This makes it particularly valuable in scientific research, where accurate measurement and analysis are crucial .
Eigenschaften
Molekularformel |
C22H30O5 |
---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
(6S,9R,10R,13R,17R)-2,4,6,9-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14?,15?,17?,19-,20-,21+,22-/m0/s1/i4D,9D,12D,19D |
InChI-Schlüssel |
VHRSUDSXCMQTMA-LQRWTYMBSA-N |
Isomerische SMILES |
[2H]C1=C[C@]2(C(=C(C1=O)[2H])[C@@](CC3[C@]2(C(C[C@@]4(C3CC[C@@]4(C(=O)CO)O)C)O)[2H])([2H])C)C |
Kanonische SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.